

Application Notes and Protocols: Ibuprofen Lysine Formulation for Oral Suspension

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Compound of Interest

Compound Name: *IBUPROFEN LYSINE*

Cat. No.: *B1588708*

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Introduction

Ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID), is widely used for its analgesic, anti-inflammatory, and antipyretic properties. However, its poor aqueous solubility can limit its rate of dissolution and subsequent absorption, potentially delaying the onset of therapeutic action.

Ibuprofen lysine, the salt of ibuprofen with the amino acid lysine, exhibits significantly improved water solubility, leading to faster absorption and a quicker onset of pain relief.^{[1][2]} This makes it an attractive alternative for oral liquid formulations, particularly for pediatric and geriatric populations who may have difficulty swallowing solid dosage forms.

These application notes provide a comprehensive overview of the formulation development, characterization, and testing of an **ibuprofen lysine** oral suspension. Detailed experimental protocols and key considerations for formulation scientists are outlined.

Pre-formulation Studies

Solubility Analysis

A critical pre-formulation step is to quantify the solubility advantage of **ibuprofen lysine** over ibuprofen. The pH-dependent solubility of ibuprofen is a key parameter to consider.

Table 1: Aqueous Solubility of Ibuprofen at Different pH Values

pH	Ibuprofen Solubility (mg/mL)
1.2	0.02 - 0.05
4.5	0.1 - 0.3
6.8	1.0 - 3.0
7.2	5.86
7.4	10.45

(Data compiled from multiple sources; exact values can vary with experimental conditions.)^[1]
^[3]

The formation of the lysine salt dramatically enhances the aqueous solubility of ibuprofen.

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

- **Preparation of Buffers:** Prepare a series of buffers at various pH values (e.g., 1.2, 4.5, 6.8, and 7.4) according to standard pharmacopeial procedures.
- **Sample Preparation:** Add an excess amount of **ibuprofen lysine** powder to separate sealed flasks containing a known volume of each buffer solution.
- **Equilibration:** Place the flasks in a constant temperature shaker bath (e.g., 37°C) and agitate until equilibrium is reached (typically 24-48 hours).
- **Sample Analysis:** Withdraw aliquots from each flask, filter through a 0.45 µm syringe filter to remove undissolved particles, and dilute appropriately.
- **Quantification:** Analyze the concentration of ibuprofen in the filtrate using a validated HPLC-UV method.

Formulation Development

The development of a stable and palatable oral suspension of **ibuprofen lysine** involves the careful selection of excipients.

Typical Formulation Components

Table 2: Example Formulation of **Ibuprofen Lysine** Oral Suspension (100 mg/5 mL)

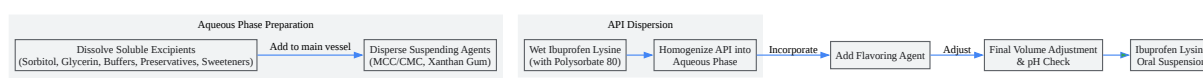
Component	Function	Example Concentration (% w/v)
Ibuprofen Lysine	Active Pharmaceutical Ingredient	3.42 (equivalent to 2.00% Ibuprofen)
Purified Water	Vehicle	q.s. to 100%
Sorbitol Solution 70%	Sweetener, Thickening Agent	20.00 - 40.00
Glycerin	Co-solvent, Humectant, Sweetener	5.00 - 15.00
Microcrystalline Cellulose & Sodium Carboxymethylcellulose	Suspending Agent, Viscosity Modifier	1.00 - 2.00
Xanthan Gum	Suspending Agent, Stabilizer	0.10 - 0.50
Polysorbate 80	Wetting Agent	0.05 - 0.20
Citric Acid Monohydrate	Buffering Agent	0.10 - 0.50
Sodium Citrate	Buffering Agent	0.20 - 1.00
Sodium Benzoate	Preservative	0.10 - 0.20
Sucralose	Sweetener	0.05 - 0.20
Flavoring Agent	Taste-masking	As required

Manufacturing Process

A robust manufacturing process is essential to ensure the physical and chemical stability of the suspension.

Experimental Protocol: Laboratory-Scale Preparation of **Ibuprofen Lysine** Oral Suspension

- **Vehicle Preparation:** In a primary manufacturing vessel, dissolve the soluble excipients such as sorbitol, glycerin, citric acid, sodium citrate, sodium benzoate, and sucralose in a portion of the purified water with gentle mixing.
- **Suspending Agent Dispersion:** In a separate vessel, disperse the microcrystalline cellulose/sodium carboxymethylcellulose and xanthan gum in a small amount of glycerin to form a slurry. Add this slurry to the main vessel with continuous stirring to form a uniform dispersion.
- **Wetting of API:** In another container, wet the **ibuprofen lysine** powder with polysorbate 80.
- **API Dispersion:** Gradually add the wetted **ibuprofen lysine** to the main vessel while homogenizing at a moderate speed until a uniform suspension is achieved.
- **Flavor Addition:** Add the flavoring agent and mix until uniformly distributed.
- **Final Volume Adjustment:** Adjust the final volume with purified water and mix thoroughly.
- **pH Measurement:** Measure and, if necessary, adjust the pH of the final suspension to the target range (typically 3.6-4.6).



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Caption: Workflow for the preparation of **Ibuprofen Lysine** Oral Suspension.

Quality Control and Stability Testing

Physicochemical Characterization

Table 3: Key Quality Control Tests for **Ibuprofen Lysine** Oral Suspension

Parameter	Method	Typical Specification
Appearance	Visual Inspection	Homogeneous, white to off-white suspension
pH	Potentiometry	3.6 - 4.6
Viscosity	Rotational Viscometer	Formulation dependent (e.g., 50-500 cP)
Particle Size Distribution	Laser Diffraction	D90 < 50 µm
Assay (Ibuprofen Lysine)	HPLC-UV	90.0% - 110.0% of label claim
Impurities/Degradation Products	HPLC-UV	Within specified limits
Redispersibility	Manual or mechanical shaking	Easily redispersed with no caking
Sedimentation Volume	Graduated cylinder	F ≥ 0.9

Stability Studies

Stability testing is performed according to ICH guidelines to establish the shelf-life of the product.

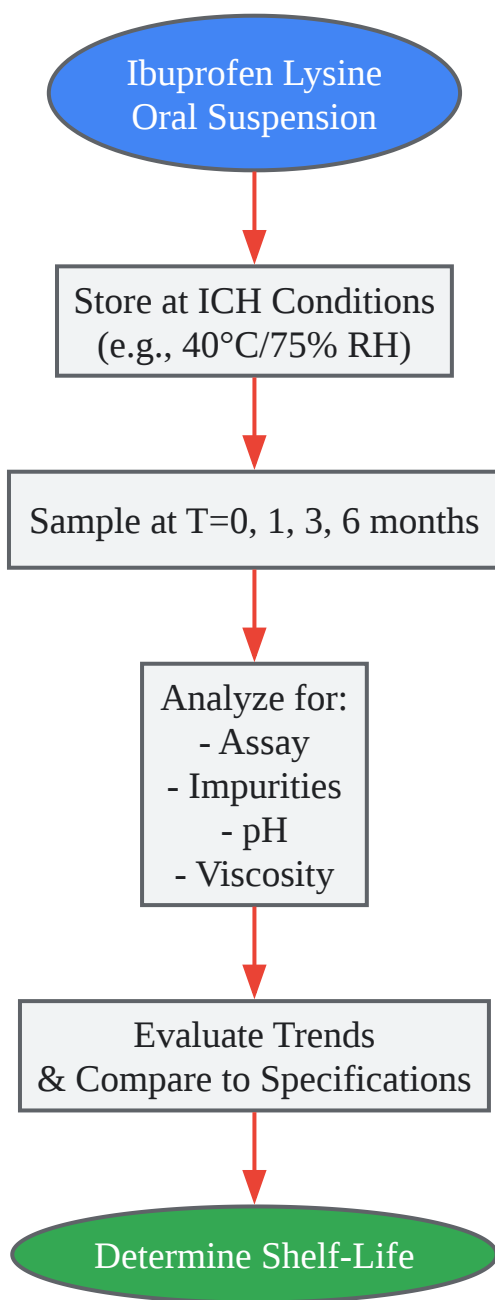
Experimental Protocol: Accelerated Stability Study

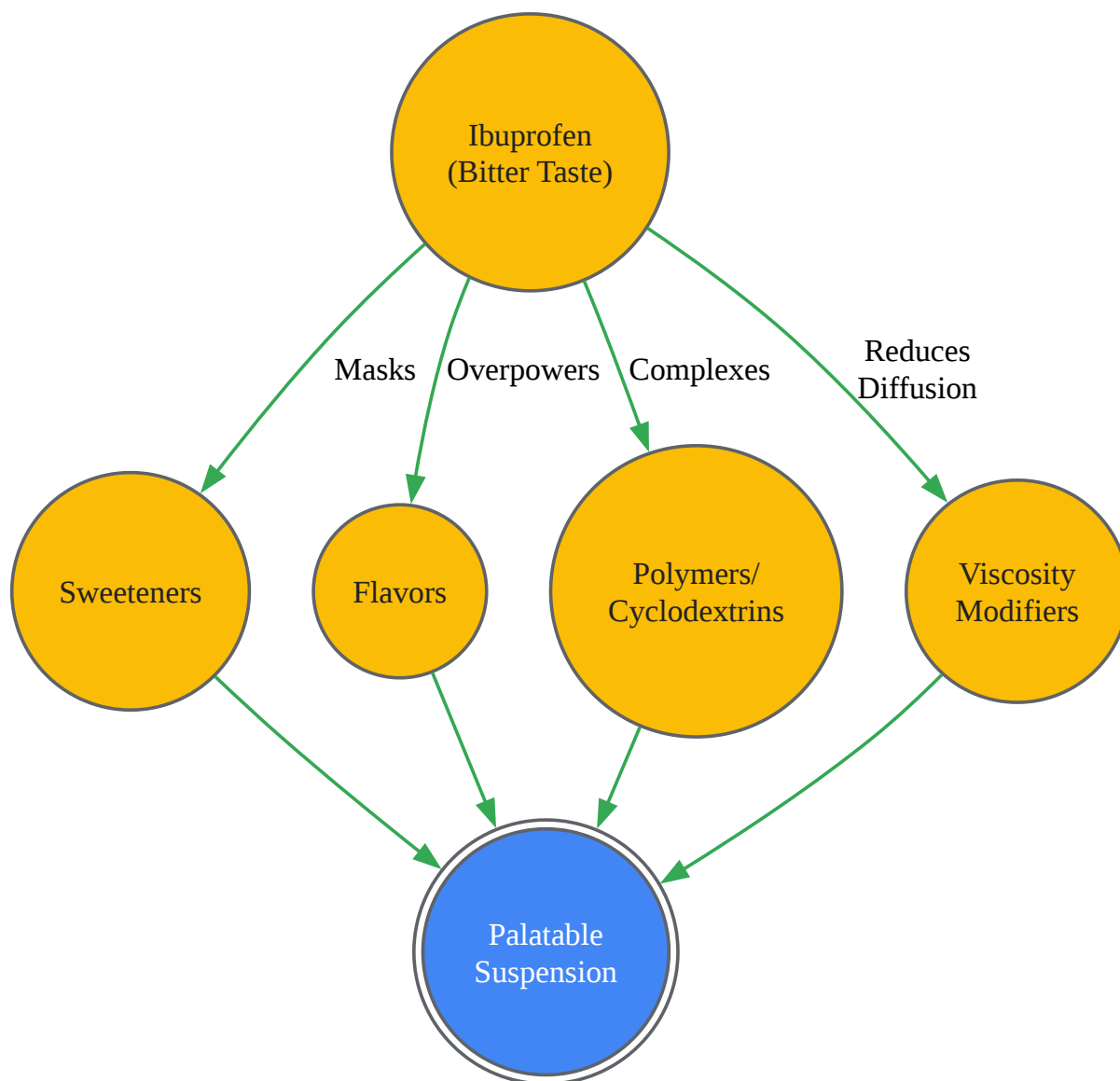
- **Sample Storage:** Store the **ibuprofen lysine** oral suspension in its final packaging at accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).
- **Time Points:** Pull samples at specified time points (e.g., 0, 1, 3, and 6 months).
- **Analysis:** Analyze the samples for the parameters listed in Table 3.
- **Data Evaluation:** Evaluate any changes in the physicochemical properties and the levels of impurities over time.

Table 4: Illustrative Accelerated Stability Data for **Ibuprofen Lysine** Oral Suspension (40°C/75% RH)

Test	Time 0	1 Month	3 Months	6 Months
Assay (%)	100.2	99.8	99.1	98.5
Total Impurities (%)	0.15	0.20	0.28	0.35
pH	4.2	4.1	4.1	4.0
Viscosity (cP)	250	255	260	265

(Note: This is illustrative data and will vary depending on the specific formulation.)[\[4\]](#)[\[5\]](#)





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